3-(2-furylmethyl)-2-mercaptoquinazolin-4(3H)-one
Beschreibung
3-(2-Furylmethyl)-2-mercaptoquinazolin-4(3H)-one is a quinazolinone derivative featuring a furylmethyl substituent at the N3 position and a thiol (-SH) group at C2. This compound belongs to a class of S-substituted 2-mercaptoquinazolin-4(3H)-ones, which are studied extensively as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA I, II, IX, and XII . These isoforms are implicated in diseases such as glaucoma, epilepsy, and cancer, making selective inhibitors highly relevant for therapeutic development .
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-12-10-5-1-2-6-11(10)14-13(18)15(12)8-9-4-3-7-17-9/h1-7H,8H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUDSAYOEVFSAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Analyse Chemischer Reaktionen
CL-243214 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Thiolen oder Sulfiden führen kann .
Wissenschaftliche Forschungsanwendungen
CL-243214 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.
Biologie: Wird wegen seiner inhibitorischen Wirkungen auf die Shikimatkinase von Mycobacterium tuberculosis untersucht, wodurch es zu einem potenziellen Kandidaten für die Tuberkuloseforschung wird.
Medizin: Wird wegen seiner potenziellen therapeutischen Anwendungen bei der Behandlung von Tuberkulose untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente und als Referenzverbindung in Qualitätskontrollprozessen verwendet
5. Wirkmechanismus
Der Wirkmechanismus von CL-243214 beinhaltet die Hemmung des Enzyms Shikimatkinase in Mycobacterium tuberculosis. Dieses Enzym ist entscheidend für die Biosynthese von aromatischen Aminosäuren, die für das Überleben und Wachstum der Bakterien unerlässlich sind. Durch die Hemmung dieses Enzyms stört CL-243214 die Stoffwechselwege der Bakterien, was zu deren Tod führt .
Wirkmechanismus
The mechanism of action of CL-243214 involves its inhibition of the shikimate kinase enzyme in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of aromatic amino acids, which are essential for the survival and growth of the bacteria. By inhibiting this enzyme, CL-243214 disrupts the metabolic pathways of the bacteria, leading to its death .
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Inhibitory Activity
The inhibitory potency of 2-mercaptoquinazolin-4(3H)-one derivatives against hCA isoforms is highly dependent on substituents at the S-position. Below is a comparative analysis of key derivatives:
Table 1: Inhibitory Constants (KIs, nM) of Selected Derivatives Against hCA Isoforms
Key Observations :
- Lead Compound 1 (unsubstituted -SH) exhibits moderate activity but serves as the parent structure for optimization .
- Alkylthio derivatives (2, 3) : Methyl and ethyl substitutions enhance potency, particularly against hCA XII (KI = 3.1–4.2 nM). This is attributed to improved hydrophobic interactions and steric compatibility with the active site .
- Arylthio derivatives (8): Bulky substituents like 4-cyanobenzyl reduce potency compared to alkylthio derivatives, suggesting steric hindrance may limit binding .
- 3-(2-Furylmethyl) derivative : While specific KI values are unavailable, the furylmethyl group—a heteroaromatic substituent—likely modulates activity through π-π interactions or hydrogen bonding via the furan oxygen. Similar compounds with aromatic substituents (e.g., benzyl) show reduced activity compared to alkylthio derivatives, implying that furylmethyl may offer intermediate potency .
Molecular Docking and Binding Interactions
Molecular docking studies highlight critical interactions:
- Sulfonamide group : Coordinates with Zn²⁺ in the hCA active site (distance: 2.01–2.45 Å) .
- Thioether substituents : Alkylthio groups (e.g., -SCH₃ in Compound 2) form hydrophobic contacts with residues like Phe131 and Leu141 in hCA II/XII .
Figure 1: Hypothesized Binding Mode of 3-(2-Furylmethyl) Derivative in hCA XII
- Zn²⁺ coordination : Sulfonamide group anchors the compound.
- Furan interactions : Oxygen forms hydrogen bonds with Thr200; aromatic ring engages in π-π stacking.
- Hydrophobic contacts : Furylmethyl group interacts with Leu141 and Val135 .
Structure-Activity Relationship (SAR) Trends
Alkylthio > Arylthio : Smaller alkyl groups (e.g., -SCH₃) enhance potency due to optimal fit in the hydrophobic pocket .
Electron-Withdrawing Groups : Substituents like -CN (Compound 8) reduce activity, likely due to increased steric bulk or unfavorable electronic effects .
Vorbereitungsmethoden
Die Herstellung von CL-243214 umfasst mehrere synthetische Wege und Reaktionsbedingungen. Während spezifische Details zur Synthese nicht leicht verfügbar sind, ist bekannt, dass die Verbindung durch organische Synthesetechniken hergestellt werden kann, die die Bildung von Heteroarylverbindungen beinhalten . Industrielle Produktionsmethoden würden wahrscheinlich eine großtechnische organische Synthese mit strengen Qualitätskontrollmaßnahmen umfassen, um eine hohe Reinheit und Konsistenz sicherzustellen .
Biologische Aktivität
3-(2-Furylmethyl)-2-mercaptoquinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 3-(2-furylmethyl)-2-mercaptoquinazolin-4(3H)-one typically involves the condensation of 2-furylmethyl amine with appropriate thioketones or thioesters under acidic or basic conditions. The reaction generally yields a compound with a mercapto group that enhances its biological activity by participating in various biochemical interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazolin-4(3H)-one exhibit significant antibacterial properties. For instance, compounds similar to 3-(2-furylmethyl)-2-mercaptoquinazolin-4(3H)-one have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 3-(2-Furylmethyl)-2-mercaptoquinazolin-4(3H)-one | Staphylococcus aureus | 15 | |
| 3-(2-Furylmethyl)-2-mercaptoquinazolin-4(3H)-one | E. coli | 12 |
Anticancer Activity
The anticancer potential of 3-(2-furylmethyl)-2-mercaptoquinazolin-4(3H)-one has been evaluated in several cancer cell lines. Notably, it has demonstrated cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 11.94 | Apoptosis induction | |
| HepG2 | 10.58 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various enzymes, including carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Selective inhibition of specific CA isoforms has been reported, indicating potential use in cancer therapy.
Case Studies
- Antibacterial Activity Study : A study evaluated the antibacterial efficacy of several quinazolinone derivatives, including 3-(2-furylmethyl)-2-mercaptoquinazolin-4(3H)-one. Results indicated significant activity against Gram-positive and Gram-negative bacteria, supporting its development as a novel antimicrobial agent .
- Cytotoxicity Assessment : A cytotoxicity study involving the treatment of MCF-7 and HepG2 cells with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for 3-(2-furylmethyl)-2-mercaptoquinazolin-4(3H)-one?
The compound is typically synthesized via condensation reactions. For example, reacting 3-formyl-2-mercaptoquinoline with 2-aminobenzamide in the presence of Na₂S₂O₅ in DMF at 150°C yields quinazolinone derivatives . Fluorinated analogs can be prepared by modifying parent 2-mercaptoquinazolin-4(3H)-ones through substitution reactions, as seen in S-alkylation or S-arylation pathways . Reaction optimization may involve adjusting solvent polarity, temperature, and catalysts to improve yield .
Q. What analytical techniques are recommended for confirming the structure of this compound?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for structural confirmation . Spectroscopic methods include:
Q. What biological activities have been reported for this compound and its analogs?
Derivatives of 2-mercaptoquinazolin-4(3H)-one exhibit:
- Antioxidant activity : Methoxyphenyl and fluorophenyl substituents enhance radical scavenging (e.g., IC₅₀ values <50 µM in DPPH assays) .
- Anti-inflammatory effects : COX-2 inhibition via molecular docking (ΔG < -9 kcal/mol for compounds with azole cycles) .
- Anticancer potential : In vitro cytotoxicity against breast cancer cell lines (e.g., MCF-7) through BCL-2 pathway modulation .
Q. What safety precautions are necessary when handling this compound?
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust/gases.
- Store in airtight containers away from incompatible substances (e.g., strong oxidizers) .
Q. How can researchers optimize reaction conditions for synthesizing derivatives?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility.
- Catalysts : Bi(TFA)₃–[nbp]FeCl₄ enhances yields in quinazolinone synthesis .
- Temperature control : Higher temperatures (150–180°C) accelerate cyclization but may require reflux setups .
Advanced Research Questions
Q. How can molecular docking be utilized to predict the biological targets of this compound?
- Software : AutoDock Vina or Schrödinger Suite for docking simulations.
- Target selection : Prioritize enzymes like COX-2 or BCL-2 based on structural homology.
- Validation : Compare binding affinities (ΔG) with known inhibitors and validate via in vitro assays (e.g., COX-2 inhibition IC₅₀) .
Q. What strategies address structural elucidation challenges in X-ray crystallography?
- Twinned crystals : Use SHELXD for twin refinement and HKL-2000 for data integration.
- Low-resolution data : Apply anisotropic displacement parameters and restraints in SHELXL .
- Heavy atom substitution : Introduce halogen substituents (e.g., Cl, Br) to improve phasing .
Q. How to analyze structure-activity relationships (SAR) for optimizing bioactivity?
- Substituent variation : Test electron-withdrawing groups (e.g., -CF₃) for enhanced COX-2 affinity .
- Bioisosteric replacement : Replace furylmethyl with thiophene to evaluate solubility changes.
- Statistical modeling : Use MLR (Multiple Linear Regression) to correlate logP with cytotoxicity .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Replicate experiments using identical cell lines (e.g., sheep COX-2 vs. human recombinant COX-2) .
- Dose-response curves : Compare EC₅₀ values under consistent conditions (pH, serum concentration).
- Meta-analysis : Pool data from multiple studies to identify trends in substituent efficacy .
Q. What methodologies assess the ADME/Tox profile of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
